molecular formula C11H19Cl2N3 B1430662 3-Methyl-1-(pyridin-2-ylmethyl)piperazine dihydrochloride CAS No. 1803580-63-3

3-Methyl-1-(pyridin-2-ylmethyl)piperazine dihydrochloride

Cat. No. B1430662
M. Wt: 264.19 g/mol
InChI Key: QVWCXSYLKHRVHJ-UHFFFAOYSA-N
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Description

3-Methyl-1-(pyridin-2-ylmethyl)piperazine dihydrochloride is a chemical compound with the empirical formula C10H15N3 .


Synthesis Analysis

Recent advances in the synthesis of piperazines have focused on C–H Functionalization . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular weight of 3-Methyl-1-(pyridin-2-ylmethyl)piperazine dihydrochloride is 264.2 . The InChI code is 1S/C11H17N3.2ClH/c1-10-3-2-4-13-11(10)9-14-7-5-12-6-8-14;;/h2-4,12H,5-9H2,1H3;2*1H .


Chemical Reactions Analysis

The synthesis of piperazine derivatives involves various reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Physical And Chemical Properties Analysis

3-Methyl-1-(pyridin-2-ylmethyl)piperazine dihydrochloride is a powder at room temperature . It has a molecular weight of 264.2 and its InChI code is 1S/C11H17N3.2ClH/c1-10-3-2-4-13-11(10)9-14-7-5-12-6-8-14;;/h2-4,12H,5-9H2,1H3;2*1H .

Safety And Hazards

The safety information for 3-Methyl-1-(pyridin-2-ylmethyl)piperazine dihydrochloride indicates that it is an irritant . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Future Directions

While specific future directions for 3-Methyl-1-(pyridin-2-ylmethyl)piperazine dihydrochloride were not found, the field of piperazine synthesis is advancing with new methods being developed, such as C–H functionalization . These advancements could potentially lead to new applications and uses for piperazine derivatives in the future.

properties

IUPAC Name

3-methyl-1-(pyridin-2-ylmethyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3.2ClH/c1-10-8-14(7-6-12-10)9-11-4-2-3-5-13-11;;/h2-5,10,12H,6-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWCXSYLKHRVHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)CC2=CC=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-(pyridin-2-ylmethyl)piperazine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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